molecular formula C11H20N2O2 B1386976 N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine CAS No. 1172926-47-4

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

Cat. No.: B1386976
CAS No.: 1172926-47-4
M. Wt: 212.29 g/mol
InChI Key: GBADHHHYEMCWAF-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is an organic compound that features both a furan ring and an ethane-1,2-diamine moiety. Compounds containing furan rings are often of interest due to their aromatic properties and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine typically involves the reaction of 2-furylmethylamine with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to 60°C
  • Catalyst: Acidic or basic catalyst such as HCl or NaOH

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

  • Oxidized furan derivatives
  • Saturated amine derivatives
  • Substituted amine products

Scientific Research Applications

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a ligand, it might interact with metal ions or enzymes through its amine groups and furan ring. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)ethane-1,2-diamine
  • N-(3-Methoxypropyl)ethane-1,2-diamine
  • N-(2-Furylmethyl)-N-methylethane-1,2-diamine

Uniqueness

N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine is unique due to the combination of the furan ring and the methoxypropyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N'-(3-methoxypropyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-14-8-3-6-13(7-5-12)10-11-4-2-9-15-11/h2,4,9H,3,5-8,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADHHHYEMCWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine
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N-(2-Furylmethyl)-N-(3-methoxypropyl)ethane-1,2-diamine

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